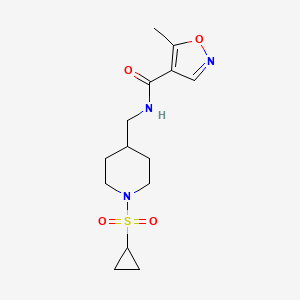
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
準備方法
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves several stepsThe reaction conditions typically involve the use of palladium-catalyzed coupling reactions, hydrogenation, and cyclization processes . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents.
科学的研究の応用
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .
類似化合物との比較
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Studied for its antimalarial activity.
1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Another compound with potential antimalarial properties.
生物活性
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a cyclopropylsulfonyl group, and a 5-methylisoxazole-4-carboxamide moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The piperidine moiety allows for interactions with receptors and enzymes, while the cyclopropylsulfonyl group may enhance binding affinity. The isoxazole component is believed to contribute to the compound's overall pharmacological profile by engaging with additional molecular pathways.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound, focusing on its antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against cell lines overexpressing specific oncogenes.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.45 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 0.67 | Induction of apoptosis via cytochrome C |
| HCT116 (Colon Cancer) | 0.58 | Targeting EGFR and CDK2 signaling |
These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens. Preliminary results suggest moderate efficacy against both Gram-positive and Gram-negative bacteria, although detailed quantitative data is still needed.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A recent study assessed the effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in cells expressing mutated BRAF .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of cytochrome C in the cytosol, suggesting activation of the intrinsic apoptotic pathway .
- Synergistic Effects : A combination study indicated that when used alongside conventional chemotherapeutics, this compound enhanced the overall efficacy against resistant cancer cell lines .
特性
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-13(9-16-21-10)14(18)15-8-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h9,11-12H,2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLFOGXWJAGTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













